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Uridine-5'-monophosphate - 58-97-9

Uridine-5'-monophosphate

Catalog Number: EVT-305272
CAS Number: 58-97-9
Molecular Formula: C9H13N2O9P
Molecular Weight: 324.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Uridine-5'-monophosphate (UMP) is a nucleotide, a fundamental building block of ribonucleic acid (RNA). It is composed of a ribose sugar, a uracil nucleobase, and a phosphate group. [, ] UMP plays a crucial role in various biological processes, including RNA synthesis, energy metabolism, and cell signaling. [, , ] It is an essential precursor for the biosynthesis of other pyrimidine nucleotides, such as uridine-5'-diphosphate (UDP), uridine-5'-triphosphate (UTP), and cytidine triphosphate (CTP). [, ]

Future Directions
  • Investigate the Potential of UMP Analogues: Designing and synthesizing novel UMP analogues could lead to the development of targeted therapeutics for diseases like cancer or malaria. [, , ]
  • Explore the Role of UMP in Cell Signaling: Further research on the interaction of UMP with receptors could unveil new avenues for modulating cellular functions. []
  • Develop Sustainable Synthesis Methods: Exploring environmentally friendly approaches to UMP synthesis could have significant implications for industrial production. []
  • Investigate the Impact of UMP on the Microbiome: Understanding the influence of UMP on the gut microbiome could lead to strategies for improving health and nutrition. []
  • Elucidate the Role of UMP in Aging: Studying the age-related changes in UMP metabolism may provide insights into age-associated diseases and potential interventions. []

Cytidine Monophosphate (CMP)

  • Compound Description: Cytidine monophosphate (CMP) is a pyrimidine nucleotide that serves as a substrate in the enzymatic synthesis of uridine-5'-monophosphate disodium. []
  • Relevance: CMP is structurally similar to uridine-5'-monophosphate, differing only in the nucleobase moiety. The chemical conversion of CMP to uridine-5'-monophosphate disodium is a key step in the preparation method described in the provided research. []

Sodium Nitrite

  • Compound Description: Sodium nitrite is an inorganic salt used in conjunction with cytidine monophosphate and acid to synthesize uridine-5'-monophosphate disodium. []
  • Relevance: While not structurally related to uridine-5'-monophosphate, sodium nitrite plays a crucial role as a reagent in its chemical synthesis. []

Orotic Acid

  • Compound Description: Orotic acid is a precursor in the de novo biosynthesis of pyrimidine nucleotides, including uridine-5'-monophosphate. []
  • Relevance: Orotic acid is converted to uridine-5'-monophosphate through a series of enzymatic reactions involving orotidine-5'-monophosphate pyrophosphorylase and orotidine-5'-monophosphate decarboxylase. This pathway highlights the metabolic relationship between orotic acid and uridine-5'-monophosphate. []

5-Phosphoribosyl Pyrophosphate (PRPP)

  • Compound Description: 5-Phosphoribosyl pyrophosphate (PRPP) is a key intermediate in nucleotide biosynthesis, including the synthesis of uridine-5'-monophosphate from orotic acid. []
  • Relevance: PRPP acts as a co-substrate along with orotic acid in the enzymatic reactions leading to the formation of uridine-5'-monophosphate, emphasizing its role in the metabolic pathway of uridine-5'-monophosphate production. []

6-Azauracil

  • Compound Description: 6-Azauracil is a pyrimidine analog that, upon conversion to 6-azauridine-5'-monophosphate, inhibits orotidine-5'-monophosphate decarboxylase. This enzyme is crucial for the conversion of orotic acid to uridine-5'-monophosphate in the de novo pyrimidine biosynthesis pathway. []
  • Relevance: 6-Azauracil indirectly affects the levels of uridine-5'-monophosphate by inhibiting an enzyme essential for its synthesis. This compound highlights the importance of orotidine-5'-monophosphate decarboxylase in maintaining uridine-5'-monophosphate levels. []

6-Iodouridine-5'-Monophosphate

  • Compound Description: 6-Iodouridine-5'-monophosphate is a uridine-5'-monophosphate derivative modified at the C6 position with an iodine atom. It acts as a potent inhibitor of orotidine-5'-monophosphate decarboxylase, an enzyme crucial for uridine-5'-monophosphate biosynthesis. []
  • Relevance: This compound demonstrates the potential for developing uridine-5'-monophosphate analogs as inhibitors of enzymes involved in its biosynthesis, such as orotidine-5'-monophosphate decarboxylase. []

6-(Tetrazol-4-yl)-UMP

  • Compound Description: 6-(Tetrazol-4-yl)-UMP is a novel uridine-5'-monophosphate analog where a tetrazole ring is attached at the C6 position through a C-C bond. []
  • Relevance: This compound represents a novel modification of uridine-5'-monophosphate and is being investigated for its potential to inhibit orotidine-5'-monophosphate decarboxylase. This research focuses on exploring structural modifications of uridine-5'-monophosphate for therapeutic applications. []

6-(Pyrazol-4-yl)-UMP

  • Compound Description: 6-(Pyrazol-4-yl)-UMP is another novel uridine-5'-monophosphate analog with a pyrazole ring attached at the C6 position. []
  • Relevance: Similar to 6-(tetrazol-4-yl)-UMP, this compound highlights the exploration of modified uridine-5'-monophosphate structures as potential orotidine-5'-monophosphate decarboxylase inhibitors, expanding the chemical diversity of potential inhibitors. []

6-(Thiophen-2-yl)-UMP

  • Compound Description: This uridine-5'-monophosphate analog features a thiophene ring attached at the C6 position. []
  • Relevance: The incorporation of a thiophene ring at the C6 position of uridine-5'-monophosphate represents a further exploration of structural modifications to target orotidine-5'-monophosphate decarboxylase activity, contributing to the development of potentially more effective inhibitors. []

6-(Thiophen-3-yl)-UMP

  • Compound Description: This compound is structurally similar to 6-(thiophen-2-yl)-UMP, differing only in the position of the thiophene ring attachment. []
  • Relevance: The synthesis and evaluation of both 6-(thiophen-2-yl)-UMP and 6-(thiophen-3-yl)-UMP emphasize the importance of subtle structural changes in influencing the activity of these uridine-5'-monophosphate analogs as potential inhibitors. []

Uridine-5'-Diphosphate (UDP)

  • Compound Description: Uridine-5'-diphosphate (UDP) is a nucleotide derived from uridine-5'-monophosphate and plays a crucial role in carbohydrate metabolism and glycosylation reactions. In the context of myocardial ischemia, UDP exhibits protective effects by potentially influencing P2U receptors. []
  • Relevance: UDP represents a phosphorylated derivative of uridine-5'-monophosphate with distinct biological roles. The research highlights the potential therapeutic application of UDP in addressing myocardial ischemia, separate from uridine-5'-monophosphate's functions. []

Uridine-5'-Triphosphate (UTP)

  • Compound Description: Uridine-5'-triphosphate (UTP) is another phosphorylated derivative of uridine-5'-monophosphate and serves as a substrate for RNA synthesis and other cellular processes. Similar to UDP, UTP exhibits cardioprotective effects, likely mediated through P2U receptor activation. []
  • Relevance: UTP, being a further phosphorylated form of uridine-5'-monophosphate, showcases the diverse biological activities of uridine-5'-monophosphate derivatives. The study underscores the potential therapeutic value of UTP, distinct from uridine-5'-monophosphate, in the context of cardiac health. []

5-Fluoro-2'-Deoxyuridine (FdUrd)

  • Compound Description: 5-Fluoro-2'-deoxyuridine (FdUrd) is a pyrimidine analog that primarily targets thymidylate synthetase, an enzyme involved in DNA synthesis. While FdUrd does not directly interact with uridine-5'-monophosphate, it disrupts pyrimidine metabolism and indirectly affects uridine-5'-monophosphate levels. []
  • Relevance: FdUrd, through its impact on pyrimidine biosynthesis, indirectly influences the metabolic pathways related to uridine-5'-monophosphate, highlighting the interconnectedness of pyrimidine metabolism. []

5-Fluorouracil (FUra)

  • Compound Description: 5-Fluorouracil (FUra) is another pyrimidine analog, primarily targeting RNA synthesis by incorporating into nascent RNA strands and disrupting their function. FUra does not directly interact with uridine-5'-monophosphate. []
  • Relevance: FUra, similar to FdUrd, exerts its effects on pyrimidine metabolism, indirectly impacting pathways related to uridine-5'-monophosphate and highlighting the broader context of pyrimidine analog interventions in cellular processes. []

5-Fluoro-5'-Deoxyuridine (dFUrd)

  • Compound Description: 5-Fluoro-5'-deoxyuridine (dFUrd) is a pyrimidine analog that inhibits uridylate nucleotidase, the enzyme responsible for converting uridine-5'-monophosphate to uridine. This inhibition leads to the accumulation of uridine-5'-monophosphate, potentially causing cellular toxicity. []
  • Relevance: dFUrd directly impacts the levels of uridine-5'-monophosphate by inhibiting its degradation, demonstrating a direct mechanism of influencing uridine-5'-monophosphate levels in contrast to other analogs like FdUrd and FUra. []

6-Cyano-Uridine-5'-Monophosphate

  • Compound Description: 6-Cyano-uridine-5'-monophosphate is a uridine-5'-monophosphate derivative modified at the C6 position with a cyano group. This compound acts as a substrate for orotidine-5'-monophosphate decarboxylase but undergoes an unusual hydrolysis reaction catalyzed by the enzyme. []
  • Relevance: 6-Cyano-uridine-5'-monophosphate reveals the catalytic versatility of orotidine-5'-monophosphate decarboxylase beyond simple decarboxylation. This finding broadens our understanding of the enzyme's mechanism and its potential for catalyzing reactions with modified uridine-5'-monophosphate analogs. []

Barbiturate-5'-Monophosphate

  • Compound Description: Barbiturate-5'-monophosphate is formed through the orotidine-5'-monophosphate decarboxylase-catalyzed hydrolysis of 6-cyano-uridine-5'-monophosphate. []
  • Relevance: The formation of barbiturate-5'-monophosphate from a modified uridine-5'-monophosphate derivative further exemplifies the diverse substrate specificity of orotidine-5'-monophosphate decarboxylase, expanding the range of reactions catalyzed by this enzyme. []

5-[2-[N-(2-Aminoethyl)Carbamyl]Ethyl]-6-Azauridine 5'-Monophosphate

  • Compound Description: This compound is a uridine-5'-monophosphate analog designed for affinity purification of uridine-5'-monophosphate synthase. Its structure allows it to bind specifically to the enzyme, facilitating its purification. []
  • Relevance: This compound highlights the application of uridine-5'-monophosphate analogs as tools in biochemical research, particularly in purifying enzymes involved in uridine-5'-monophosphate metabolism. []

Adenosine-5'-Monophosphate (AMP)

  • Compound Description: Adenosine-5'-monophosphate (AMP) is a purine nucleotide involved in various metabolic processes. While structurally different from uridine-5'-monophosphate, AMP exhibits some feeding attraction activities in marine organisms, as does uridine-5'-monophosphate. [, ]
  • Relevance: Although structurally distinct, the shared property of feeding attraction in certain organisms between AMP and uridine-5'-monophosphate suggests potential overlap in their chemosensory perception or downstream signaling pathways in those organisms. [, ]

3-N-Ribosyluric Acid

  • Compound Description: 3-N-Ribosyluric Acid is a metabolite synthesized by uridine monophosphate synthase. Its levels are lower in cows with uridine monophosphate synthase deficiency. []
  • Relevance: 3-N-Ribosyluric Acid can serve as a potential biomarker for uridine monophosphate synthase deficiency, reflecting the enzyme's activity and its role in uridine-5'-monophosphate biosynthesis. []
Source and Classification

Uridine 5'-monophosphate is classified as a pyrimidine nucleotide. It consists of a uracil base attached to a ribose sugar, which is further linked to a phosphate group at the 5' position. UMP is synthesized from orotate and ribose-5-phosphate through enzymatic reactions catalyzed by uridine monophosphate synthase and other enzymes. It serves as an essential precursor for the synthesis of cytidine triphosphate and other nucleotides, making it vital for cellular metabolism and genetic information transfer .

Synthesis Analysis

The biosynthesis of uridine 5'-monophosphate involves several enzymatic steps:

  1. Formation of Carbamoyl Phosphate: The process begins with carbamoyl phosphate synthetase catalyzing the conversion of ammonia and bicarbonate into carbamoyl phosphate.
  2. Condensation with Aspartate: Carbamoyl phosphate reacts with aspartate to form N-carbamoylaspartate via aspartate transcarbamoylase.
  3. Cyclization: N-carbamoylaspartate undergoes cyclization to produce dihydroorotate.
  4. Oxidation: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase.
  5. Phosphorylation: Orotate is then phosphorylated by orotate phosphoribosyltransferase to yield orotidine 5'-monophosphate.
  6. Decarboxylation: Finally, orotidine 5'-monophosphate is decarboxylated by orotidine 5'-monophosphate decarboxylase to produce uridine 5'-monophosphate .

Recent advancements have also explored enzymatic synthesis methods using biocatalysts like uracil phosphoribosyltransferase for more sustainable production processes .

Molecular Structure Analysis

The molecular formula of uridine 5'-monophosphate is C₉H₁₂N₂O₈P. Its structure includes:

  • Ribose Sugar: A five-carbon sugar molecule that forms part of the backbone.
  • Uracil Base: A nitrogenous base that pairs with adenine during RNA synthesis.
  • Phosphate Group: Attached to the 5' carbon of the ribose sugar, this group is crucial for the nucleotide's role in energy transfer and signaling.

The three-dimensional structure reveals hydrogen bonding capabilities that facilitate interactions with other biomolecules, particularly in RNA synthesis .

Chemical Reactions Analysis

Uridine 5'-monophosphate participates in various chemical reactions:

  1. Phosphorylation: UMP can be phosphorylated to form uridine diphosphate and uridine triphosphate, which are critical for energy transfer within cells.
  2. Dephosphorylation: UMP can also be hydrolyzed back to uracil and ribose-1-phosphate by specific phosphatases .
  3. Condensation Reactions: UMP can react with other nucleotides to form RNA through polymerization processes facilitated by RNA polymerases.

These reactions are vital for nucleotide metabolism and RNA synthesis .

Mechanism of Action

The mechanism of action of uridine 5'-monophosphate primarily involves its role as a substrate in RNA synthesis. It serves as a precursor for the formation of other nucleotides through phosphorylation reactions facilitated by specific kinases. The conversion of UMP into uridine diphosphate and uridine triphosphate allows it to participate in various metabolic pathways, including energy metabolism and biosynthetic pathways essential for cellular function .

Additionally, UMP acts as an allosteric regulator in some metabolic pathways, influencing enzyme activity based on cellular needs .

Physical and Chemical Properties Analysis

Uridine 5'-monophosphate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 244.24 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Decomposes rather than melts at high temperatures.

These properties make UMP suitable for various biochemical applications and studies .

Applications

Uridine 5'-monophosphate has several significant applications in scientific research and industry:

  1. Biochemical Research: UMP is widely used as a substrate in studies involving RNA synthesis and metabolism.
  2. Pharmaceutical Development: It serves as a precursor for synthesizing nucleotide analogs used in antiviral therapies and cancer treatments.
  3. Nutritional Supplements: UMP is explored for its potential benefits in cognitive function and memory enhancement due to its role in neurotransmitter synthesis .
  4. Biocatalysis: Enzymatic methods utilizing UMP are being developed for sustainable production processes in the pharmaceutical industry.
Molecular Structure and Biochemical Properties of Uridine 5'-Monophosphate

Chemical Composition and Stereochemical Configuration

Uridine 5'-monophosphate (UMP) is a pyrimidine ribonucleoside monophosphate with the molecular formula C9H13N2O9P and a molecular weight of 324.18 g/mol. Its structure comprises three key components: a uracil base, a ribose sugar, and a phosphate group esterified at the 5' position of the ribose ring. The uracil base (C4H4N2O2) forms an N-glycosidic bond with the C1' carbon of the ribose moiety, creating a β-D-ribofuranosyl linkage. The phosphate group (–PO4H2) is attached via an ester bond to the C5' hydroxyl group of the ribose [1] [3].

The molecule exhibits specific stereochemical configurations at its chiral centers. The ribose sugar adopts a furanose ring conformation with defined stereochemistry:

  • C1' has the anomeric carbon configuration (β-orientation)
  • C2' and C3' exhibit cis-diol configurations
  • The phosphate group at C5' maintains specific torsion angles relevant to nucleotide conformation

These stereochemical features enable UMP to participate in precise molecular interactions within enzymatic active sites and during RNA polymerization [3] [8].

Table 1: Stereochemical Configuration of Key Atoms in UMP

Atom PositionConfigurationBond AnglesBiological Significance
Ribose C1'β-anomericN1-C1' bond ~108°Determines base orientation relative to sugar
Ribose C2'RC1'-C2'-C3' ~102°Distinguishes RNA from DNA nucleotides
Ribose C3'SC2'-C3'-C4' ~103°Critical for RNA backbone conformation
Ribose C4'RC3'-C4'-C5' ~102°Influences sugar pucker dynamics
Ribose C5'-C4'-C5'-O5' ~110°Phosphate attachment point

The ionization states of UMP's functional groups vary with physiological pH. The phosphate group (pKa1 ≈ 1.0, pKa2 ≈ 6.4) exists primarily as a dianion at neutral pH, while the uracil ring (pKa ≈ 9.5) remains largely un-ionized. This zwitterionic character facilitates interactions with magnesium ions and basic amino acid residues in nucleotide-binding proteins [1] [5].

Thermodynamic Stability and Phosphorylation Dynamics

Uridine 5'-monophosphate displays significant thermodynamic stability despite its high-energy phosphate bond characteristics. The free energy of hydrolysis for UMP's phosphoester bond is approximately -10.9 kJ/mol, substantially lower than nucleoside di- and triphosphates. This reduced energy state reflects UMP's role as an RNA building block rather than a direct energy carrier. However, UMP serves as a crucial precursor in the biosynthesis of higher-energy nucleotides through stepwise phosphorylation reactions [4].

The enzymatic decarboxylation of orotidine 5'-monophosphate (OMP) to UMP represents a remarkable case of catalytic proficiency in biochemistry. Uncatalyzed, this decarboxylation occurs at an estimated rate of once per 78 million years. The enzyme orotidylate decarboxylase (Uridine 5'-monophosphate synthase in humans) accelerates this reaction to approximately once per second, representing a rate enhancement of 1017-fold. This extraordinary catalysis occurs through a mechanism involving substrate destabilization and transition-state stabilization without cofactors [1] [3].

Table 2: Thermodynamic Parameters of UMP and Related Reactions

Property/ReactionValue/DescriptionBiological Significance
Melting Point202°C (decomposes)Indicates thermal stability
pKa Values1.0 (phosphate), 6.4 (phosphate), 9.5 (uracil)Governs ionization state in physiological contexts
ΔG°' of Hydrolysis-10.9 kJ/molReflects phosphoester bond energy
OMP → UMP Decarboxylation Rate (uncatalyzed)3 × 10-16 s-1Highlights enzymatic proficiency
OMP → UMP Decarboxylation Rate (catalyzed)~1 s-1Demonstrates catalytic efficiency

Phosphorylation dynamics involving UMP are central to nucleotide metabolism. Uridine 5'-monophosphate kinase catalyzes the reversible phosphorylation of UMP to uridine 5'-diphosphate (UDP), utilizing adenosine 5'-triphosphate (ATP) as the phosphate donor (UMP + ATP ⇌ UDP + ADP). This reaction maintains an equilibrium constant near 1, allowing bidirectional flux depending on cellular energy status. Subsequent phosphorylation yields uridine 5'-triphosphate (UTP), which serves as both an RNA precursor and a substrate for carbohydrate metabolism via UDP-sugar intermediates [4] [8].

The phosphorylation potential of UMP is modulated by cellular ATP:ADP ratios and magnesium ion concentrations. Magnesium serves as a cofactor for kinases, stabilizing the transition state during phosphoryl transfer. These regulatory mechanisms ensure balanced pyrimidine nucleotide pools despite fluctuating cellular conditions [4].

Solubility and Bioavailability in Biological Systems

Uridine 5'-monophosphate demonstrates significant solubility in polar solvents due to its multiple hydrophilic functional groups. Its water solubility is approximately 50 mg/mL (154 mM) at 25°C, forming clear, colorless solutions. This high aqueous solubility stems from extensive hydrogen bonding capacity: the molecule contains five hydrogen bond donors (–OH, –NH, and –PO4H groups) and eight hydrogen bond acceptors (carbonyl oxygens, phosphate oxygens, and ring heteroatoms). Solubility decreases in less polar solvents, with methanol solubility approximately 20 mg/mL and negligible solubility in hydrophobic solvents like hexane or chloroform [5] [7].

Table 3: Solubility Profile of UMP in Various Solvents

SolventSolubility (mg/mL)Molecular Interactions
Water~50Extensive H-bonding and ionic interactions
Methanol~20Moderate H-bonding with decreased dielectric
Dimethyl SulfoxideModerateDipole-dipole interactions
EthanolLowLimited H-bonding capacity
HexaneInsolubleIncompatible hydrophobic environment

Bioavailability presents unique challenges for uridine compounds. Non-phosphorylated uridine undergoes extensive first-pass metabolism in the liver and gastrointestinal tract, with >90% catabolized before reaching systemic circulation. This catabolism primarily occurs via uridine phosphorylase, which cleaves uridine into uracil and ribose-1-phosphate. As a phosphorylated nucleotide, UMP exhibits superior bioavailability because its charged phosphate group facilitates uptake through specialized nucleoside transporters and protects against rapid enzymatic degradation [1] [3] [6].

Once absorbed, UMP undergoes dephosphorylation to uridine by ectonucleotidases in various tissues. This uridine readily crosses the blood-brain barrier via equilibrative nucleoside transporters (ENTs). Intracellularly, uridine is rephosphorylated to UMP by uridine kinase, completing the salvage pathway. This phosphorylation-dephosphorylation cycle effectively delivers uridine to tissues while maintaining nucleotide homeostasis [3] [6].

In neurological research, UMP administration enhances synaptic membrane formation when co-administered with choline and docosahexaenoic acid. This effect occurs because uridine increases cellular levels of cytidine 5'-triphosphate (CTP), a rate-limiting substrate for phosphatidylcholine synthesis. The bioavailability advantage of UMP over unmodified uridine makes it a preferred compound for investigating nucleotide-mediated cognitive enhancement, as demonstrated in gerbil maze performance studies where UMP-containing regimens significantly improved spatial learning [1] [3].

Properties

CAS Number

58-97-9

Product Name

Uridine 5'-monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H13N2O9P

Molecular Weight

324.18 g/mol

InChI

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

DJJCXFVJDGTHFX-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Synonyms

5'-Monophosphate, Uridine
Acid, Uridylic
Acids, Uridylic
Monophosphate, Uridine
UMP
Uridine 5' Monophosphate
Uridine 5'-Monophosphate
Uridine Monophosphate
Uridylic Acid
Uridylic Acids

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

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